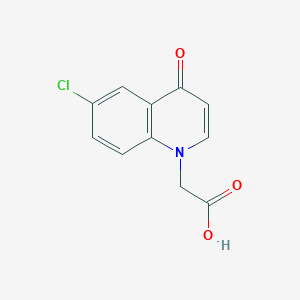

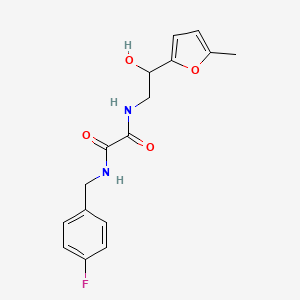

![molecular formula C17H13N7O4 B2968012 2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396635-91-8](/img/structure/B2968012.png)

2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide” is a heterocyclic compound . It belongs to the class of oxazol-5(4H)-ones . These compounds play a significant role in the fields of organic synthesis and drug development .

Synthesis Analysis

The synthesis of oxazol-5(4H)-ones involves the condensation of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with benzaldehyde/4-fluorobenzaldehyde in acetic anhydride and in the presence of sodium acetate . The reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yields the corresponding 1,2,4-triazin-6(5H)-ones .Molecular Structure Analysis

The molecular structure of this compound can be confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis .Chemical Reactions Analysis

The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates or multi-step reactions . A concise synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive has been reported .Physical And Chemical Properties Analysis

The compound has a melting point of 241–243 °C . Its molecular formula is CHNO, with an average mass of 327.288 Da and a monoisotopic mass of 327.074280 Da .Wissenschaftliche Forschungsanwendungen

Synthetic Utilization in Continuous Flow Reactor

One of the related studies focuses on the synthesis of 5-substituted-1H-tetrazoles utilizing hydrazoic acid (HN3) in a safe and reliable continuous flow reactor. This methodology emphasizes the efficient synthesis of tetrazole derivatives under high temperature and pressure conditions, yielding products in excellent yields and demonstrating scalability. Such a process could potentially be applied to the synthesis or derivatization of compounds similar to the one of interest, underlining the importance of continuous flow chemistry in enhancing reaction safety and efficiency (Gutmann et al., 2012).

Antimicrobial Evaluation and Docking Studies

Another study involves the synthesis and characterization of tetrazole-thiophene-carboxamides, evaluating their antimicrobial properties and conducting docking studies. This research exemplifies the exploration of tetrazole derivatives for potential antimicrobial applications, highlighting the relevance of structural modifications in enhancing biological activity. The methodologies and findings from such studies could provide insights into how modifications on the tetrazole moiety and related structures could influence the antimicrobial efficacy and binding properties of compounds like 2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide (Talupur et al., 2021).

Exploration in Antitumor Agents

Research into antitumor imidazotetrazines outlines the synthesis and chemistry of novel compounds demonstrating broad-spectrum antitumor activity. Such studies are crucial in the development of new antitumor agents, where the structural features of tetrazole and imidazole derivatives play significant roles in their biological activities. This research can offer valuable context for assessing the potential antitumor applications of the compound and related derivatives (Stevens et al., 1984).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N7O4/c18-15(26)16-20-22-24(21-16)11-7-5-10(6-8-11)19-14(25)9-23-12-3-1-2-4-13(12)28-17(23)27/h1-8H,9H2,(H2,18,26)(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEDRBRUFYFRPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)

![N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2967936.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2967941.png)

![Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2967949.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2967950.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2967951.png)